molecular formula C8H10N4OS B2423356 3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile CAS No. 117377-62-5

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile

Cat. No.: B2423356
CAS No.: 117377-62-5
M. Wt: 210.26
InChI Key: KSRBLBBUNSWIOY-UHFFFAOYSA-N
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Description

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring, an amino group, a morpholine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of a thioamide with a nitrile in the presence of a base, leading to the formation of the thiazole ring

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thiazole ring and the morpholine ring can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Similar in structure but contains a thiadiazole ring instead of a thiazole ring.

    5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains a triazole and tetrazole ring system.

Uniqueness

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c9-5-6-7(10)11-14-8(6)12-1-3-13-4-2-12/h1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRBLBBUNSWIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=NS2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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